N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a thiazole ring, and a methylbenzylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Methylbenzylthio Group: The thiazole intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to introduce the methylbenzylthio group.
Acetylation: The final step involves the acetylation of the thiazole derivative with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring or the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Alkylated thiazole derivatives
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- N-(4-ethoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)propionamide
Uniqueness
N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the ethoxyphenyl group, thiazole ring, and methylbenzylthio substituent makes it distinct from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-3-25-19-10-8-17(9-11-19)22-20(24)12-18-14-27-21(23-18)26-13-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLNQLKKMRYPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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